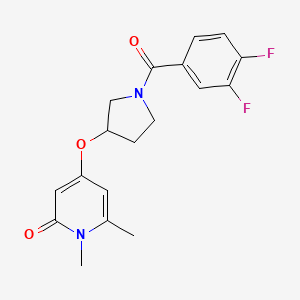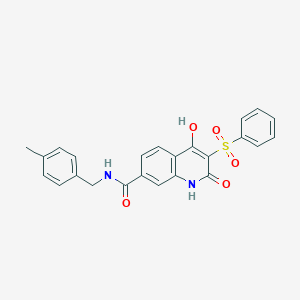![molecular formula C17H15NOS B2457148 3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one CAS No. 1164490-62-3](/img/structure/B2457148.png)
3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-Dimethylanilino)methylene]-2-benzothiophen-1(3H)-one, commonly referred to as DMBT-1, is a synthetic small molecule that has recently been studied for its potential uses in scientific research. DMBT-1 is a member of the benzothiophene family and is a derivative of the naturally occurring compound dimethylaniline. DMBT-1 has a variety of potential applications in scientific research due to its unique chemical and biochemical properties.
Aplicaciones Científicas De Investigación
DMBT-1 has been studied for its potential applications in scientific research. It has been used as a model compound for studying the biological effects of benzothiophene derivatives and as a tool for understanding the interactions between small molecules and proteins. DMBT-1 has also been used in studies of the structure and function of enzymes involved in metabolic pathways, as well as in studies of drug-receptor interactions. Additionally, DMBT-1 has been used in studies of the effects of environmental pollutants on human health.
Mecanismo De Acción
The exact mechanism of action of DMBT-1 is not yet fully understood. However, it is known that DMBT-1 binds to and activates certain receptors in the body, which can then lead to various biochemical and physiological effects. For example, DMBT-1 has been found to activate the estrogen receptor, which can lead to changes in gene expression and other physiological processes. Additionally, DMBT-1 has been found to activate the muscarinic acetylcholine receptor, which can lead to changes in neurotransmitter release and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMBT-1 have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that DMBT-1 can activate various receptors in the body, leading to changes in gene expression and other biochemical processes. In vivo studies have demonstrated that DMBT-1 can lead to changes in hormone levels, neurotransmitter release, and other physiological processes. Additionally, DMBT-1 has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBT-1 has several advantages and limitations for use in laboratory experiments. One advantage of DMBT-1 is that it is relatively easy to synthesize and is stable under a variety of conditions. Additionally, DMBT-1 is non-toxic and has been found to have a variety of biological activities. However, one limitation of DMBT-1 is that it is not soluble in water, which can make it difficult to use in certain experiments. Additionally, DMBT-1 is not as widely studied as other compounds, so there is still much that is unknown about its effects.
Direcciones Futuras
Given the potential applications of DMBT-1 in scientific research, there are many potential future directions for further study. For example, further studies could be conducted to investigate the mechanisms of action of DMBT-1 and to better understand its biochemical and physiological effects. Additionally, further studies could be conducted to investigate the potential therapeutic applications of DMBT-1, such as its anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, further studies could be conducted to investigate the potential environmental effects of DMBT-1 and its potential uses in environmental remediation. Finally, further studies could be conducted to investigate the potential industrial applications of DMBT-1, such as its use as a fuel additive or as a corrosion inhibitor.
Métodos De Síntesis
DMBT-1 is synthesized through a multi-step process that involves the reaction of dimethylaniline with 2-chlorobenzoyl chloride in the presence of a base. This reaction produces a N-benzoyl-2,4-dimethylaniline intermediate, which is then reacted with thiophene-2-sulfonyl chloride in the presence of a base to produce the desired product, DMBT-1. The entire reaction process takes place in an organic solvent such as dimethylformamide and is usually carried out at room temperature.
Propiedades
IUPAC Name |
3-[(2,4-dimethylphenyl)iminomethyl]-2-benzothiophen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-11-7-8-15(12(2)9-11)18-10-16-13-5-3-4-6-14(13)17(19)20-16/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHMLNRGGFJWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C3C=CC=CC3=C(S2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457065.png)

![4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2457070.png)
![Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride](/img/structure/B2457072.png)
![5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2457073.png)


![3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2457077.png)
![N-[2-[4-[Acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2457078.png)
![3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2457081.png)



![3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2457088.png)